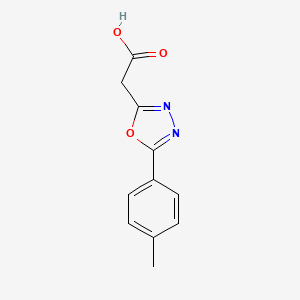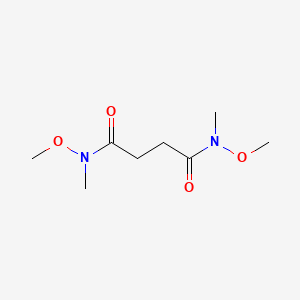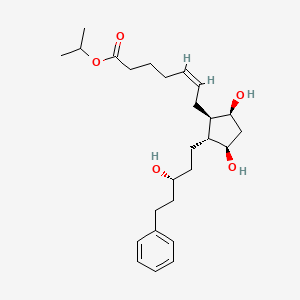
Latanoprost
Overview
Description
Latanoprost is a synthetic prostaglandin F2 alpha analog used primarily to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It was first approved by the United States Food and Drug Administration in 1998 and has since become a widely used medication due to its efficacy and minimal systemic side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves several key steps, including Swern oxidation, allylic reduction, and Wittig reaction . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst, nickel chloride, and sodium borohydride in methanol .
Industrial Production Methods: Industrial production of latanoprost involves optimizing the synthetic route to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography for purification and quantification . The production process is designed to be cost-effective and scalable, ensuring that the medication can be produced in large quantities to meet global demand .
Chemical Reactions Analysis
Types of Reactions: Latanoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly sensitive to hydrolysis, which converts it from its prodrug form to the active acid form .
Common Reagents and Conditions:
Oxidation: Swern oxidation is used in the synthesis of this compound to introduce the necessary functional groups.
Reduction: Nickel chloride and sodium borohydride are used for the reduction of keto and alkene groups.
Substitution: Wittig reaction conditions are employed to form the desired carbon-carbon double bonds.
Major Products: The primary product of these reactions is this compound itself, which is then further purified and formulated for medical use .
Scientific Research Applications
Latanoprost has a wide range of scientific research applications:
Mechanism of Action
Latanoprost works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . It is a prodrug that is hydrolyzed to its active form, which then acts on the prostaglandin F2 alpha receptors in the eye . This action increases uveoscleral outflow, leading to a decrease in intraocular pressure .
Comparison with Similar Compounds
Bimatoprost: Another prostaglandin analog used for reducing intraocular pressure.
Travoprost: Similar to latanoprost, it is used to treat glaucoma and ocular hypertension but has a different side effect profile.
Tafluprost: A prostaglandin analog that is often used in preservative-free formulations for patients with sensitivities.
Uniqueness of this compound: this compound is unique due to its high efficacy, once-daily dosing, and minimal systemic side effects . It is also available in various formulations, including preservative-free options, making it suitable for a wide range of patients .
Properties
IUPAC Name |
propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861307 | |
| Record name | Propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155551-81-8 | |
| Record name | 1-Methylethyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-5-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155551-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


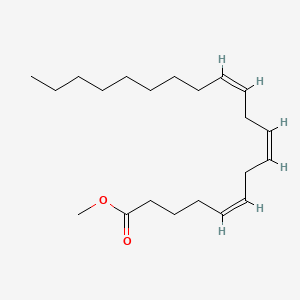


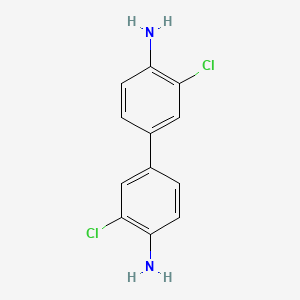
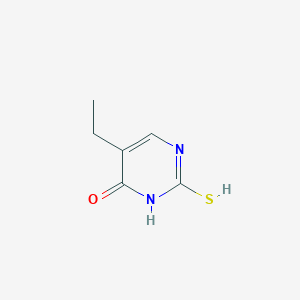
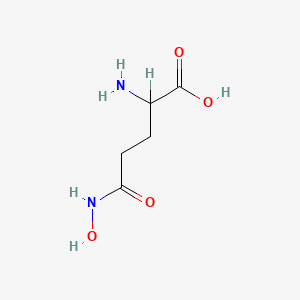
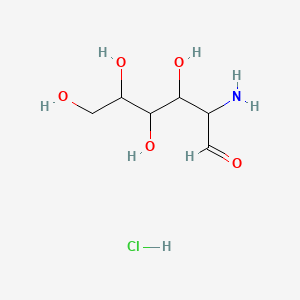
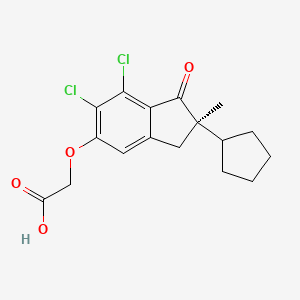
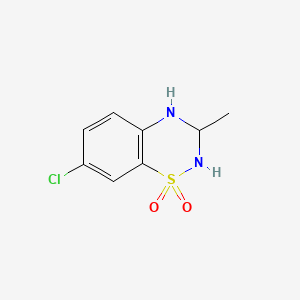
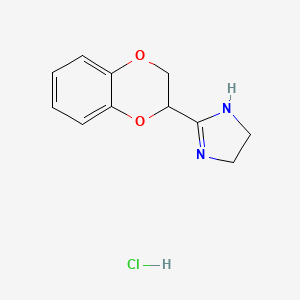
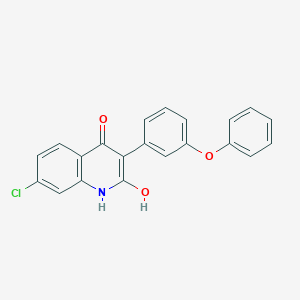
![sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate](/img/structure/B7803850.png)
